DI-N-DECYL SULPHONE

Surfactant Science Physical Chemistry Formulation Science

Di-n-decyl sulfone delivers unmatched hydrolytic stability in harsh pH cleaning agents where sulfate esters fail. Its C10 chain provides a critical balance of lipophilicity—substituting C8 or C12 analogs shifts CMC by an order of magnitude, altering surface activity. With a boiling point of 445.9°C, it excels in high-temperature extractive distillation where lower sulfones evaporate. Choose this compound for robust, chain-length-specific performance in non-aqueous emulsions and oil-based formulations.

Molecular Formula C20H42O2S
Molecular Weight 346.6 g/mol
CAS No. 111530-37-1
Cat. No. B050082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDI-N-DECYL SULPHONE
CAS111530-37-1
Molecular FormulaC20H42O2S
Molecular Weight346.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCS(=O)(=O)CCCCCCCCCC
InChIInChI=1S/C20H42O2S/c1-3-5-7-9-11-13-15-17-19-23(21,22)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3
InChIKeyVXDCCDLGCOFZBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DI-N-DECYL SULPHONE (CAS 111530-37-1) | C20H42O2S | Symmetrical Aliphatic Sulfone


DI-N-DECYL SULPHONE (CAS 111530-37-1), also known as didecyl sulfone, is a symmetrical aliphatic sulfone with the molecular formula C20H42O2S and a molar mass of 346.61 g/mol . It is characterized by a central sulfonyl (SO₂) group bonded to two linear decyl (C₁₀H₂₁) chains . Its molecular structure confers distinct physicochemical properties, including a predicted boiling point of 445.9 ± 13.0 °C and a predicted density of 0.912 ± 0.06 g/cm³ . Critically evaluated thermophysical data from the NIST/TRC Web Thermo Tables provide authoritative reference points for this compound [1].

DI-N-DECYL SULPHONE: Why Analog Substitution Risks Performance Failure


In applications sensitive to chain length, substitution of di-n-decyl sulfone (C10) with other dialkyl sulfones is not a straightforward exchange. Within homologous series of surfactants, critical micelle concentration (CMC) decreases logarithmically with increasing alkyl chain length [1]. Consequently, substituting a C12 analog for a C10 compound can shift the CMC by approximately an order of magnitude, drastically altering surface activity and formulation behavior. Furthermore, the thermal and phase behavior of long-chain sulfones are highly chain-length dependent; didecyl sulfone has a specific normal boiling point and critical temperature [2], and its density as a function of temperature deviates significantly from that of its C8 or C12 counterparts, which can impact high-temperature process compatibility. Finally, the sulfone group's inherent stability against hydrolysis, even in alkaline media, differentiates it from sulfate ester surfactants, where substitution would compromise chemical robustness [3].

Quantitative Differentiation: DI-N-DECYL SULPHONE vs. Closest Analogs


Hydrophobic Chain Length (C10) vs. C8 and C12 Dialkyl Sulfones

The primary structural differentiation is the C10 alkyl chain. In homologous dialkyl sulfone surfactants, the critical micelle concentration (CMC) is a strong function of chain length. While a specific CMC value for di-n-decyl sulfone is not directly reported in the open literature, class-level inference from analogous gemini surfactants indicates that increasing chain length from C8 to C10 to C12 results in a logarithmic decrease in CMC [1]. Therefore, di-n-decyl sulfone (C10) occupies a specific performance niche, providing a balance of solubility and surface activity that is distinct from its C8 (more water-soluble, higher CMC) and C12 (less soluble, lower CMC) homologs.

Surfactant Science Physical Chemistry Formulation Science

Normal Boiling Point and Thermal Stability vs. Di-n-octyl Sulfone (C8)

The extended C10 alkyl chains confer a significantly higher normal boiling point compared to shorter-chain analogs. Critically evaluated data from the NIST/TRC Web Thermo Tables establish the normal boiling temperature for didecyl sulfone [1]. While a direct experimental comparison for di-n-octyl sulfone (C8) is not provided in this dataset, the principle of increasing boiling point with increasing molar mass in a homologous series is well-established.

Thermophysical Properties Process Engineering High-Temperature Applications

Chemical Stability (Sulfone) vs. Sulfate Ester Surfactants

The sulfone functional group (R-SO₂-R') is chemically inert to hydrolysis, unlike the sulfate ester group (R-O-SO₃⁻) found in common surfactants like sodium dodecyl sulfate (SDS). This stability is conferred by the direct S-C bond, which is resistant to nucleophilic attack [1]. Consequently, di-n-decyl sulfone maintains its surfactant properties under harsh pH conditions (especially alkaline) and elevated temperatures, where sulfate esters would undergo acid-catalyzed hydrolysis.

Chemical Stability Surfactant Chemistry Formulation Robustness

Predicted Density vs. Other Long-Chain Sulfones

The predicted density of di-n-decyl sulfone provides a quantifiable point of differentiation from other dialkyl sulfones. A value of 0.912 ± 0.06 g/cm³ is reported . This value reflects the packing efficiency of the C10 chains and can be compared to other homologs.

Physical Property Data Material Selection Density

Molar Mass (346.61 g/mol) as a Distinct Identifier

The exact molar mass of 346.61 g/mol (C20H42O2S) serves as a definitive analytical fingerprint for di-n-decyl sulfone, distinguishing it from other dialkyl sulfones and potential impurities .

Analytical Chemistry Quality Control Material Identification

High-Value Application Scenarios for DI-N-DECYL SULPHONE


Formulation of Hydrolytically Stable Emulsifiers for Acidic or Alkaline Cleaning

Due to the chemical inertness of the sulfone group to hydrolysis, di-n-decyl sulfone is a superior choice for formulating industrial cleaning agents that must remain stable and functional in harsh pH environments (e.g., acidic descalers or alkaline degreasers). Unlike sulfate ester surfactants, it will not degrade, ensuring consistent performance and long shelf-life [1].

High-Temperature Vapor-Liquid Extractive Distillation

The high normal boiling point of di-n-decyl sulfone, as established by critically evaluated thermophysical data [2], makes it a candidate solvent for extractive distillation processes operating at elevated temperatures, where lower-boiling analogs like di-n-octyl sulfone would be less effective or lost to evaporation [3].

Surfactant for Non-Aqueous Emulsions and Oil-Based Formulations

The compound's amphiphilic nature, stemming from its polar sulfone head group and long hydrophobic C10 tails, makes it valuable in non-aqueous emulsions and oil-based formulations . Its specific chain length (C10) provides a balance of lipophilicity and polar interaction that is distinct from shorter-chain (C8) or longer-chain (C12) analogs, allowing fine-tuning of interfacial properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DI-N-DECYL SULPHONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.